molecular formula C10H14N2OS B13885424 (6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

(6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B13885424
M. Wt: 210.30 g/mol
InChI Key: LSRQCZCDBRHPHQ-YFKPBYRVSA-N
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Description

(6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chiral compound with a unique structure that includes a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thiophene derivative and an amine, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated compounds .

Scientific Research Applications

(6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives and chiral amines.

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of both an amino group and a carboxamide group. This unique combination of functional groups and chirality can lead to distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C10H14N2OS/c1-5-2-3-6-7(4-5)14-10(12)8(6)9(11)13/h5H,2-4,12H2,1H3,(H2,11,13)/t5-/m0/s1

InChI Key

LSRQCZCDBRHPHQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CCC2=C(C1)SC(=C2C(=O)N)N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)N

Origin of Product

United States

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